2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
This compound features a pyrrolo[3,4-d]pyrimidine core linked to a 2-methoxyphenoxy-substituted ethanone moiety. The pyrrolopyrimidine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and nucleic acid mimicry . The 2-methoxyphenoxy group contributes to lipophilicity and may influence metabolic stability and target binding.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-7-11-6-16-10-17-12(11)8-18/h2-6,10H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNMSRZDHJDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- Halogenated precursor : 1-chloro-2-(2-methoxyphenoxy)ethanone.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
- Temperature : 80–90°C under nitrogen atmosphere.
- Reaction time : 12–16 hours.
The reaction proceeds via deprotonation of 2-methoxyphenol by the base, followed by nucleophilic attack on the α-carbon of the chloroethanone derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the intermediate with 75–80% efficiency.
Cross-Coupling Strategies for Pyrrolo[3,4-d]Pyrimidine Core
The pyrrolo[3,4-d]pyrimidine moiety is constructed using palladium-catalyzed cross-coupling reactions, as exemplified by analogous syntheses of pyrrolopyrimidine derivatives.
Suzuki-Miyaura Coupling
- Boronated intermediate : 5H-pyrrolo[3,4-d]pyrimidin-6(7H)-ylboronic acid.
- Halogenated partner : 1-(2-bromoacetyl)-2-(2-methoxyphenoxy)ethanone.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Cs₂CO₃ in tetrahydrofuran (THF)/water (10:1).
- Yield : 68–72%.
The reaction mechanism involves oxidative addition of the palladium catalyst to the bromoethanone, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
Buchwald-Hartwig Amination
For nitrogen-functionalized variants, Buchwald-Hartwig amination is employed:
- Amine source : 6-amino-5H-pyrrolo[3,4-d]pyrimidine.
- Electrophile : 1-(2-bromoacetyl)-2-(2-methoxyphenoxy)ethanone.
- Catalyst : Pd₂(dba)₃/Xantphos.
- Yield : 60–65%.
Carboxamide Formation and Cyclization
Post-functionalization of the pyrrolopyrimidine core often requires carboxamide installation, as demonstrated in patent US20230312576A1.
Activation of Pyrimidine Ring
Cyclopropane Substitution
For analogs with cyclopropane groups:
- Cyclopropane source : Trimethylsulfoxonium iodide.
- Base : Sodium hydride (NaH) in DMF.
- Yield : 55–60%.
One-Pot Multi-Component Condensation
Adapting methodologies from terpyridine syntheses, a one-pot approach combines 2-methoxyphenol, pyrrolo[3,4-d]pyrimidine-6(7H)-amine, and acetyl chloride derivatives.
Reaction Optimization
- Solvent : Ethanol/water (4:1).
- Catalyst : Ammonium acetate (NH₄OAc).
- Temperature : Reflux at 80°C.
- Yield : 65–70%.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities, including:
-
Anticancer Properties :
- Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives often possess anticancer activity. The compound's structure allows for interaction with various biological targets involved in cancer progression.
- A case study demonstrated its efficacy in inhibiting tumor growth in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Effects :
- The methoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial activity.
- Laboratory tests have indicated effectiveness against both gram-positive and gram-negative bacteria.
-
Anti-inflammatory Activity :
- The compound has shown promise in reducing inflammation in vitro and in vivo models, possibly through the inhibition of pro-inflammatory cytokines.
- This property could be beneficial for treating chronic inflammatory diseases.
Pharmacological Insights
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Metabolism :
- Preliminary data suggest that the compound is well-absorbed when administered orally, with a favorable metabolic profile that allows for sustained therapeutic levels in the bloodstream.
- Toxicology :
- Toxicological assessments have indicated a low toxicity profile at therapeutic doses, making it a safer alternative compared to existing treatments.
Case Studies
-
Anticancer Study :
- In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). Results showed a significant reduction in cell viability at concentrations of 10 µM and higher.
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, indicating potent antimicrobial properties.
-
Anti-inflammatory Research :
- In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|
| 2-(2-Methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Pyrrolo[3,4-d]pyrimidine, 2-methoxyphenoxy | High lipophilicity; potential kinase interaction | |
| 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Compound 3, ) | 3,4-Dimethoxyphenyl, ethanone | Rapid β-O-4 bond cleavage under mild alkaline conditions | |
| 1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-1,2,3-triazol-4-yl)ethoxy]ethanone () | Triazolyl ethoxy, indenylamino | Enhanced pharmacological activity (e.g., kinase inhibition) | |
| 1-(2,4-Diamino-5,7-dihydro-7-methyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone (CAS 1854-51-9) | Diamino, methyl | Improved solubility due to polar amino groups | |
| 4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenylmethanone () | Difluoromethoxy, pyridinyl ethynyl | Increased metabolic stability from fluorine substituents |
Reactivity and Stability
- Alkaline Degradation : demonstrates that ketone-containing analogs (e.g., Compound 3) undergo faster β-O-4 bond cleavage than hydroxylated counterparts under mild alkaline conditions (0.5 mol/L KOtBu at 30°C). This suggests that the target compound’s ketone group may render it susceptible to similar degradation pathways, impacting formulation stability .
- Synthetic Pathways: Analogous ethanone derivatives (e.g., and ) are synthesized via nucleophilic substitution or condensation reactions in solvents like 1,4-dioxane or 2-propanol. The target compound’s 2-methoxyphenoxy group may require tailored protecting strategies during synthesis to prevent premature oxidation .
Pharmacological Implications
- Substitutions at the 6-position (e.g., ethanone vs. triazolyl ethoxy) modulate steric and electronic interactions with target proteins .
- Substituent Effects: The 2-methoxyphenoxy group in the target compound likely enhances membrane permeability compared to polar groups (e.g., diamino in CAS 1854-51-9) but may reduce aqueous solubility. Fluorinated analogs () exhibit prolonged half-lives, indicating that methoxy groups could be less metabolically stable .
Biological Activity
The compound 2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to synthesize current findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 285.30 g/mol.
Research indicates that compounds containing the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant biological activities through various mechanisms:
- Inhibition of Protein Kinases : The pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit specific protein kinases involved in tumorigenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimetabolic Activity : The compound may influence metabolic pathways by modulating enzyme activity related to glucose metabolism and lipid accumulation. For instance, it has been associated with improved insulin sensitivity in preclinical models.
Biological Activity Data
A summary of biological activities observed for this compound is presented in the following table:
Case Studies
- Anticancer Efficacy : In a study published in the European Journal of Medicinal Chemistry, a series of pyrrolo[3,4-d]pyrimidine derivatives were tested against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, demonstrating its potential as an anticancer agent .
- Metabolic Effects : Another study evaluated the effects of this compound on insulin signaling pathways in diabetic mouse models. Results indicated a notable increase in glucose uptake by muscle cells and enhanced insulin receptor phosphorylation, suggesting its role as a potential therapeutic agent for type 2 diabetes .
- Neuroprotective Properties : Preliminary studies have suggested that derivatives of this compound may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cell cultures. This opens avenues for exploring its use in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone?
A multistep synthesis approach can be adopted, leveraging multicomponent reactions (MCRs) to construct the pyrrolo[3,4-d]pyrimidine core. For example, a mixture of N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and 2-cyanoacetamide in ethanol with anhydrous K₂CO₃ can generate intermediate pyrroles, followed by formic acid-mediated cyclization to yield the final product. Reaction progress should be monitored via TLC, and purification achieved through flash chromatography .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.5 ppm). For example, methoxy protons in similar compounds exhibit singlets at δ 3.56 .
- HRMS : Validate molecular weight with <2 ppm error (e.g., m/z calculated for C₂₀H₁₇N₃O₄: 363.1218 vs. observed 363.1215) .
- Melting Point : Compare with literature values (e.g., analogous pyrrolopyrimidines melt at 208–257°C) .
Q. What solvent systems and reaction conditions optimize the stability of the β-O-4 ether linkage in related compounds?
Avoid strongly alkaline conditions (e.g., KOtBu/tBuOH), which cleave β-O-4 bonds in lignin analogs at 30°C within hours. Use neutral or mildly acidic solvents (e.g., ethanol or formic acid) to preserve ether linkages during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity for this compound?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) on the pyrrolopyrimidine core to enhance binding affinity to enzymatic targets like kinases or DPP4 .
- Selectivity : Replace the 2-methoxyphenoxy group with bulkier substituents (e.g., dichlorophenyl) to reduce off-target interactions .
- In Silico Modeling : Perform molecular docking with target proteins (e.g., DPP4) to predict binding modes and prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in enzymatic inhibition assays) .
- Metabolic Stability : Assess liver microsome stability to rule out false negatives caused by rapid degradation .
- Control Compounds : Include reference inhibitors (e.g., sitagliptin for DPP4) to calibrate assay conditions .
Q. How can reaction kinetics and mechanistic studies improve synthetic yields?
- Kinetic Monitoring : Use in situ FTIR or HPLC to identify rate-limiting steps (e.g., pyrrole intermediate formation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
Q. What analytical techniques detect oxidative degradation products in this compound?
- HPLC-MS : Monitor for 3,4-dimethoxybenzoic acid (a common oxidation product of methoxy-substituted aromatics) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via NMR .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
